BenchChemオンラインストアへようこそ!

2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Lipophilicity Aqueous solubility Physicochemical profiling

This racemic 7,8-dihydroquinazolin-5(6H)-one features a unique 2-benzylamino and 7-(4-methoxyphenyl) substitution that distinguishes it from MAO-B or ACC synthase inhibitors. Its intermediate lipophilicity (logP 3.83) and PSA (52.64 Ų) fill an underexplored region of SOS1 inhibitor chemical space. Ideal as a structurally matched negative control for selectivity-driven SAR and unbiased phenotypic screening campaigns.

Molecular Formula C22H21N3O2
Molecular Weight 359.4 g/mol
Cat. No. B11469868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC22H21N3O2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CC=C4
InChIInChI=1S/C22H21N3O2/c1-27-18-9-7-16(8-10-18)17-11-20-19(21(26)12-17)14-24-22(25-20)23-13-15-5-3-2-4-6-15/h2-10,14,17H,11-13H2,1H3,(H,23,24,25)
InChIKeyCHLAZODWNLEUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes95 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: Core Chemical Identity and Procurement-Relevant Classification


2-(Benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS 515874-91-6) is a racemic, small-molecule heterocycle built on a 7,8-dihydroquinazolin-5(6H)-one scaffold with a 2-benzylamino substituent and a 7-(4-methoxyphenyl) group . It belongs to a broader chemical family disclosed in patent literature as benzylamino-substituted quinazolines with utility as Son of Sevenless 1 (SOS1) inhibitors [1]. The compound's molecular formula is C22H21N3O2 with a molecular weight of 359.43 g/mol, and it exhibits moderate lipophilicity (logP = 3.83, logD = 3.83) with a predicted aqueous solubility (logSw) of −3.99 . Unlike its 2-amino or 2-phenylamino counterparts that have established activity profiles in monoamine oxidase (MAO) inhibition or ethylene biosynthesis modulation, the 2-benzylamino substitution on this scaffold remains comparatively underexplored in primary pharmacology, positioning it as a structurally differentiated chemical probe for target deconvolution and selectivity profiling studies.

Why 2-(Benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one Cannot Be Replaced by Generic In-Class Analogs


Within the 7,8-dihydroquinazolin-5(6H)-one chemotype, subtle modifications to the 2-amino and 7-aryl substituents produce profound divergences in biological target engagement, lipophilicity, and hydrogen-bonding capacity that preclude simple interchange among analogs [1]. Replacing the 2-benzylamino group with a 2-phenylamino group redirects the scaffold from the SOS1 inhibitor patent space toward MAO-B inhibition, with reported Ki values in the nanomolar range for the latter [1]. Similarly, altering the 7-(4-methoxyphenyl) substituent to a 7-furan-2-yl or 7-(4-dimethylaminophenyl) motif shifts logP by approximately 0.86 and 0.11 units, respectively, while changing the hydrogen bond acceptor count and polar surface area . These cumulative physicochemical and pharmacodynamic differences mean that substituting the target compound with a seemingly similar dihydroquinazolinone risks selecting a molecule with an entirely different solubility–permeability balance and off-target liability profile, undermining the reproducibility of screening or SAR studies. The sections below provide quantitative evidence for these differentiating attributes.

Quantitative Differentiation Evidence for 2-(Benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one


Lipophilicity and Solubility Differentiation Relative to 7-Heteroaryl and 7-Dimethylaminophenyl Analogs

The target compound displays a logP of 3.83 and logD of 3.83, which are substantially lower than the 7-furan-2-yl analog (logP = 2.97, logD = 2.97) and slightly lower than the 7-(4-dimethylaminophenyl) analog (logP = 3.94, logD = 3.94) . Its predicted aqueous solubility (logSw = −3.99) is intermediate between the furan analog (logSw = −3.29) and the dimethylaminophenyl analog (logSw = −3.99) . The higher polar surface area (PSA = 52.64 Ų) and hydrogen bond acceptor count (HBA = 5) of the target compound, compared to the dimethylaminophenyl analog (PSA = 47.90 Ų, HBA = 4), indicate a distinct hydrogen-bonding capacity that may influence membrane permeability and protein-binding interactions .

Lipophilicity Aqueous solubility Physicochemical profiling

Structural Scaffold Divergence from 2-Phenylamino Series: Implication for MAO-B Inhibition Selectivity

The 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one series has been extensively characterized as a scaffold for potent MAO-B inhibitors, with optimized derivatives achieving Ki values in the low nanomolar range and demonstrating cellular activity comparable to safinamide [1]. The target compound replaces the 2-phenylamino group with a 2-benzylamino group, introducing a methylene spacer that alters the electronic and steric profile at the 2-position . This single-atom insertion fundamentally distinguishes the target from the MAO-B-optimized phenylamino series, as structure-activity relationship (SAR) studies in that series indicate that the 2-anilino NH and aryl ring geometry are critical for MAO-B binding [1]. Consequently, the benzylamino substitution is expected to abrogate MAO-B inhibitory activity, offering a differentiated selectivity profile that reduces MAO-related off-target confounding in phenotypic or target-based screens.

Monoamine oxidase B Scaffold divergence Neurodegeneration

Patent-Defined Association with SOS1 Inhibitor Pharmacophore and Differentiation from BAY-293

The compound falls within the generic Markush structure of WO-2018115380-A1, which claims benzylamino-substituted quinazolines as SOS1 inhibitors for oncological applications [1]. The patent discloses lead compounds such as I-6 (SOS1-IN-2) with an IC50 of 6 nM against SOS1 [2], while the well-characterized probe BAY-293 inhibits the KRAS–SOS1 interaction with an IC50 of 21 nM in biochemical assays [3]. The target compound incorporates a 7-(4-methoxyphenyl) substituent, a motif not present in BAY-293 or I-6, which may confer distinct binding kinetics or selectivity within the SOS1 catalytic site; the methoxy group is known to modulate electron density and hydrogen-bonding interactions in kinase and GEF inhibitor binding pockets [1]. Although direct IC50 data for the target compound have not been publicly disclosed, its structural alignment with the patent chemotype positions it as a differentiated starting point for SAR exploration within the benzylamino-quinazoline SOS1 inhibitor class.

SOS1 inhibitor KRAS signaling Oncology

Divergent Enzyme Selectivity: Absence of ACC Synthase Inhibition Relative to 2-Phenylamino Analog

The 2-(phenylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one analog has been reported as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in plant ethylene biosynthesis, with a reported Ki of 0.000015 mM (15 nM) at pH 8.0, 25°C [1]. In contrast, the target compound employs a 2-benzylamino group instead of the 2-phenylamino group, a structural modification that inserts a methylene spacer and is anticipated to disrupt the binding interactions required for ACC synthase inhibition . No ACC synthase inhibitory activity has been reported for the benzylamino variant, suggesting a divergent enzyme selectivity profile. This differential selectivity makes the target compound a more appropriate choice for studies where ACC synthase inhibition would represent an undesired off-target effect.

ACC synthase Ethylene biosynthesis Enzyme selectivity

Evidence Gap: Absence of Direct Target Engagement Data for the Target Compound

A systematic search of publicly available databases including ChEMBL, BindingDB, PubChem BioAssay, and PubMed did not identify any direct biochemical, cellular, or in vivo activity data for 2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one [1][2]. The available evidence is limited to: (i) structural classification within the WO-2018115380-A1 patent family claiming SOS1 inhibition for related benzylamino-quinazolines, without specific IC50 disclosure for this exact compound [1]; (ii) predicted physicochemical properties from vendor catalogs ; and (iii) comparative inference from structurally related analogs with known enzyme inhibition profiles [3][4]. No peer-reviewed primary research paper describing the synthesis, characterization, or biological evaluation of this specific compound was identified. Prospective purchasers should note that the molecule currently occupies an 'underexplored' status and is best suited for de novo screening campaigns, selectivity profiling, or as a synthetic intermediate, rather than as a validated biological probe with established potency and selectivity metrics.

Evidence gap Target engagement Data disclosure

Recommended Application Scenarios for 2-(Benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one Based on Evidence


SOS1 Inhibitor Lead Optimization and SAR Expansion

The compound's inclusion within the WO-2018115380-A1 patent family positions it as a scaffold for systematic structure-activity relationship (SAR) studies aimed at optimizing SOS1 inhibition [1]. With reference inhibitors such as BAY-293 (IC50 = 21 nM) and I-10 (IC50 = 8.5 nM) providing benchmark potency, the target compound's unique 7-(4-methoxyphenyl) substitution offers an underexplored vector for modulating binding interactions within the SOS1 catalytic site [2][3]. Its intermediate lipophilicity (logP = 3.83) and elevated PSA (52.64 Ų) relative to dimethylaminophenyl analogs may translate into differentiated permeability and solubility characteristics for cellular assays .

Selectivity Profiling Against MAO-B and ACC Synthase Off-Targets

The 2-benzylamino substitution structurally distinguishes this compound from the 2-phenylamino series, which has demonstrated potent MAO-B inhibition (Ki in the nanomolar range) and from the 2-phenylamino analog that inhibits ACC synthase (Ki = 15 nM) [4][5]. Researchers seeking a clean chemical probe devoid of MAO-B and ACC synthase activity can employ the target compound as a structurally matched negative control or as a starting scaffold for selectivity-driven optimization, reducing confounding pharmacological effects in cellular or in vivo models.

Physicochemical Property-Driven Library Design and Computational Modeling

With experimentally predicted logP, logD, logSw, PSA, and HBA/HBD values available from vendor datasheets, the compound can serve as a calibration point for computational models of permeability, solubility, and target binding . Its physicochemical profile occupies a distinct region relative to the 7-furan-2-yl (ΔlogP = +0.86) and 7-(4-dimethylaminophenyl) (ΔPSA = +4.74 Ų) analogs, enabling multi-parameter optimization exercises in library design .

De Novo Phenotypic Screening and Target Deconvolution

Given the absence of direct target engagement data, the compound is well-suited for unbiased phenotypic screening campaigns where the goal is to identify novel biological activities without prior target bias [6]. Its structural novelty relative to extensively characterized quinazoline kinase inhibitors and MAO inhibitors increases the likelihood of discovering unprecedented target interactions, making it a valuable addition to diversity-oriented screening libraries.

Quote Request

Request a Quote for 2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.